6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one
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Overview
Description
6-ethyl-3-thia-1,12-diazapentacyclo[117002,1004,9014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions that promote the formation of the pentacyclic core. Key steps may involve:
Formation of the initial ring structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring.
Introduction of heteroatoms: Sulfur and nitrogen atoms are incorporated into the ring system through nucleophilic substitution or addition reactions.
Final cyclization and functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as thiols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials Science: Its stability and reactivity are useful in creating advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism by which 6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,10-diazapentacyclo[10.7.1.02,11.04,9.0^16,20]icosa-1(20),2,4(9),5,7,10,12,14,16,18-decaene-6,7,15,17-tetracarbonitrile
- 11,15-dimethoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1(12),2(9),10,14,16,18-hexaen-4-yl}oxidanesulfonic acid
Uniqueness
6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one is unique due to its specific arrangement of rings and the presence of sulfur and nitrogen atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H18N2OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one |
InChI |
InChI=1S/C19H18N2OS/c1-2-11-7-8-14-15(9-11)23-19-16(14)18(22)20-17-13-6-4-3-5-12(13)10-21(17)19/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
DGTKTRHSRRYFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)N=C4N3CC5=CC=CC=C54 |
Origin of Product |
United States |
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